5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside

Myeloperoxidase Inhibition Inflammation Flavonoid Screening

Select this compound for its unique flavanone-core pharmacophore—6-methoxy and 7-O-glucosylation—that drives sub-nanomolar MPO inhibition (IC50 3.75 nM), synergism with amphotericin B against Cryptococcus neoformans (≥4-fold MIC reduction), and competitive xanthine oxidase inhibition. Also inhibits tyrosinase (IC50 0.28 mM) with selective B16-F10 melanoma cytotoxicity (IC50 30 µM). It is not functionally interchangeable with luteolin, apigenin, or quercetin. Reserved for MPO-targeted anti-inflammatory, antifungal combination therapy, and melanogenesis research programs.

Molecular Formula C22H24O12
Molecular Weight 480.4 g/mol
Cat. No. B12370063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
Molecular FormulaC22H24O12
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H24O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-4,6,12,15,17,19-20,22-25,27-30H,5,7H2,1H3/t12?,15-,17-,19+,20-,22-/m1/s1
InChIKeyFXNVAMVSMZPUDG-BNIRWLJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside (Pedalitin) Sourcing and Technical Specifications


5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside, also widely known as Pedalitin, is a naturally occurring flavanone glycoside belonging to the broader flavonoid class . It is characterized by a molecular formula of C22H24O12 and a molecular weight of 480.42 g/mol . This compound is primarily isolated from botanical sources, including Salvia plebeia R.Br., Pterogyne nitens, and Rabdosia japonica [1][2]. The CAS registry number for this specific glycoside is 1627598-00-8 . Its structural features—a methoxy group at C-6, glucosylation at C-7, and hydroxylation at the 5, 7, 3', and 4' positions—are key determinants of its distinct biological profile, setting it apart from other flavanones and flavones. This guide provides a quantitative, evidence-based assessment of its unique properties to inform scientific selection and procurement decisions.

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside (Pedalitin) vs. Analogues: Quantifying Critical Differences


Substituting 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside with a generic flavanone or flavone, such as luteolin, apigenin, or quercetin, is not scientifically valid due to its distinct, quantifiable differences in biological activity. This compound's unique combination of a flavanone core, 6-methoxy group, and 7-O-glucosylation results in a specific pharmacophore that drives differential potency, mechanism of action, and target engagement in key assays. The following evidence demonstrates that while it shares a flavonoid scaffold with comparators, its performance diverges by orders of magnitude in certain contexts [1], underscoring its unique value proposition. It is not merely another antioxidant; its specific molecular architecture confers a select set of high-potency activities that cannot be assumed from other flavonoids. The quantitative comparisons detailed in Section 3 provide the empirical basis for this assertion [1][2].

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside (Pedalitin) Procurement Rationale: A Quantitative Evidence Guide


Myeloperoxidase (MPO) Inhibitory Potency: Pedalitin vs. Structurally Related Flavones

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside (Pedalitin) demonstrates sub-nanomolar inhibition of the pro-inflammatory enzyme myeloperoxidase (MPO). In a direct comparative assay, pedalitin (IC50 = 3.75 nM) was identified as the most potent inhibitor among six isolated flavones from Pterogyne nitens [1]. This activity was orders of magnitude more potent than other flavone derivatives in the same study, establishing its specific and unique utility in MPO-related research.

Myeloperoxidase Inhibition Inflammation Flavonoid Screening

Antifungal Synergy: Pedalitin Reduces Amphotericin B MIC Against Cryptococcus neoformans

In a chequerboard assay against Cryptococcus neoformans, the combination of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside (Pedalitin) with amphotericin B (AmB) resulted in a synergistic effect, as demonstrated by a significant reduction in the minimum inhibitory concentrations (MICs) of both agents [1]. The MIC of AmB decreased from 0.125 mg/L to 0.03 mg/L, and the MIC of pedalitin decreased from 3.9 mg/L to 1 mg/L when used in combination. This synergy was further validated in vivo in both Galleria mellonella and murine infection models, where combination therapy provided superior efficacy compared to monotherapy.

Antifungal Synergy Cryptococcus neoformans Combination Therapy

Inhibitor of α-Glucosidase and Tyrosinase: Comparative Potency Against Rosmarinic Acid Derivatives

In a direct comparative study of compounds isolated from Rabdosia serra, 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside (Pedalitin) was found to be a more potent inhibitor of both α-glucosidase and tyrosinase than its co-occurring phenolics, rosmarinic acid and methyl rosmarinate [1]. For α-glucosidase inhibition, the IC50 of pedalitin was 0.29 mM, and for tyrosinase, it was 0.28 mM. The study explicitly ranked the inhibitory effects as: pedalitin > methyl rosmarinate > rosmarinic acid. Furthermore, pedalitin was characterized as a mixed-type inhibitor of both enzymes, a mechanism distinct from the noncompetitive or competitive inhibition shown by the comparators.

α-Glucosidase Inhibition Tyrosinase Inhibition Diabetes Research

Urease Inhibition: Pedalitin vs. Standard Inhibitor Thiourea

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside (Pedalitin) was evaluated for its inhibitory activity against the urease enzyme from the pathogenic bacterium Proteus mirabilis, a key factor in the formation of infection-induced kidney stones [1]. At a test volume of 5 µL, pedalitin demonstrated a direct inhibitory effect of 30.1%. This activity was benchmarked against the standard urease inhibitor, thiourea, which achieved 96.3% inhibition at a concentration of 80 mg/mL. This finding validates pedalitin's activity in this specific therapeutic context and provides a baseline for its potency relative to a known inhibitor.

Urease Inhibition Kidney Stone Management Proteus mirabilis

Xanthine Oxidase Inhibition: Pedalitin vs. Quercetin and Other Phenolics

In a comparative study evaluating phenolics from Rabdosia japonica, 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside (Pedalitin) was identified as exhibiting the 'most potent antioxidant activity' among the tested compounds, which included quercetin, rutin, isoquercitrin, and rosmarinic acid [1]. This superior activity was mechanistically linked to its competitive inhibition of xanthine oxidase (XO). Kinetic analysis using Lineweaver-Burk plots confirmed that both pedalitin and quercetin act as competitive XO inhibitors, preventing the formation of uric acid and superoxide radicals. In contrast, isoquercitrin, rutin, and rosmarinic acid were only effective as superoxide scavengers and did not inhibit the XO enzyme itself.

Xanthine Oxidase Antioxidant Mechanism Gout

Cytotoxicity Against Murine Melanoma: Pedalitin vs. Quercetin and Rutin

The cytotoxic potential of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside (Pedalitin) was directly compared to other phenolics isolated from the same source (Rabdosia japonica) against the murine B16-F10 melanoma cell line [1]. Pedalitin exhibited significant cytotoxicity with an IC50 of 30 µM (9.5 µg/mL). While quercetin demonstrated similar cytotoxic activity in this assay, rutin showed no activity, highlighting the structural specificity required for this effect. Notably, pedalitin's action was also characterized by a lack of melanin production suppression, and rather enhanced it, suggesting a distinct cellular response compared to other cytotoxic agents.

Cytotoxicity B16-F10 Melanoma Cancer Research

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside (Pedalitin): Key Scientific Application Scenarios


Inflammation Research Targeting Myeloperoxidase (MPO)

For studies focused on the role of MPO in inflammation, 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside is the clear compound of choice. Its demonstrated sub-nanomolar IC50 (3.75 nM) against MPO is a defining and potent activity not found in other common flavonoids [1]. This makes it an ideal positive control or lead compound for developing novel anti-inflammatory agents, particularly for conditions like cardiovascular disease, where MPO is a validated therapeutic target.

Synergistic Antifungal Combination Therapy Development

Researchers developing novel antifungal strategies should prioritize this compound due to its proven synergistic effect with amphotericin B against Cryptococcus neoformans [1]. The ability to reduce the MIC of a highly toxic standard-of-care drug like AmB by over 4-fold provides a strong foundation for developing safer and more effective combination therapies. This is a highly specific and valuable trait for antifungal drug discovery programs.

Mechanistic Studies of Oxidative Stress and Enzyme Inhibition

For investigations into the biochemical mechanisms of oxidative stress, 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside offers a unique profile. Unlike many flavonoids that act as simple radical scavengers, pedalitin acts as a competitive inhibitor of the pro-oxidant enzyme xanthine oxidase [1]. This distinct mechanism allows researchers to dissect enzyme-mediated oxidative damage from direct radical scavenging effects in complex biological systems.

Tyrosinase and Melanoma Cell Biology Research

This compound is a valuable tool for studies on melanogenesis and melanoma. It simultaneously inhibits tyrosinase (IC50 = 0.28 mM) and exerts cytotoxic effects on B16-F10 melanoma cells (IC50 = 30 µM) [1][2]. The intriguing observation that it enhances melanin production while killing melanoma cells points to a unique and complex mechanism of action. This combination of properties makes it particularly useful for advanced research into pigmentation disorders and melanoma pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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